M2I-1

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de M2I-1 implique la condensation de la 4-(diisobutylamino)-3-nitrobenzaldehyde avec la 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. La réaction se produit généralement dans des conditions douces, souvent en présence d'une base telle que l'hydroxyde de sodium, et nécessite un contrôle minutieux de la température et du pH pour garantir un rendement élevé et une pureté .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : M2I-1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes nitro et thioxo. Ces réactions peuvent être catalysées par divers réactifs dans des conditions contrôlées .

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des bases comme l'hydroxyde de sodium et des acides comme l'acide chlorhydrique. Des solvants tels que le diméthylsulfoxyde (DMSO) sont souvent utilisés pour dissoudre le composé et faciliter la réaction .

Principaux produits : Les principaux produits formés à partir de réactions impliquant this compound dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à la formation de dérivés avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En recherche sur le cancer, il est utilisé pour étudier le point de contrôle de l'assemblage du fuseau mitotique et son rôle dans la division cellulaire. En inhibant l'interaction entre Mad2 et Cdc20, this compound peut induire l'arrêt mitotique et l'apoptose dans les cellules cancéreuses, ce qui en fait un outil précieux pour développer de nouvelles thérapies contre le cancer .

Outre ses applications en recherche sur le cancer, this compound est également utilisé dans les études d'interactions protéines-protéines et de régulation du cycle cellulaire. Sa capacité à perturber sélectivement des interactions protéiques spécifiques en fait un composé utile pour étudier les mécanismes moléculaires sous-jacents à divers processus cellulaires .

Mécanisme d'action

This compound exerce ses effets en se liant au cœur hydrophobe de Mad2, une protéine clé impliquée dans le point de contrôle de l'assemblage du fuseau mitotique. Cette liaison perturbe l'interaction entre Mad2 et Cdc20, empêchant la formation du complexe de point de contrôle mitotique. Par conséquent, les cellules sont incapables de réguler correctement la ségrégation des chromosomes pendant la mitose, ce qui conduit à l'arrêt mitotique et à la mort cellulaire .

Applications De Recherche Scientifique

Mad2 Inhibitor-1 (M2I-1) is a small molecule inhibitor that targets the binding of Mad2 to Cdc20, a protein–protein interaction within the spindle assembly checkpoint (SAC) . The SAC is a cellular surveillance mechanism that monitors the correct attachment of chromosomes and blocks progression through mitosis if corrections are needed, ensuring the genetic integrity of organisms .

Scientific Research Applications

This compound has applications in cancer research, specifically in enhancing the sensitivity of cancer cell lines to anti-mitotic drugs .

- Anti-Mitotic Drug Sensitization this compound can significantly increase the sensitivity of several cancer cell lines to anti-mitotic drugs, leading to cell death after a prolonged mitotic arrest . Combining this compound with nocodazole or taxol triggers cell death through the premature degradation of Cyclin B1, perturbation of the microtubule network, and an increase in the pro-apoptotic protein MCL-1s .

- Potential as an Anticancer Agent this compound exhibits antitumor activity in combination with current anti-mitotic drugs like taxol and nocodazole, suggesting its potential as an anticancer agent . this compound disrupts the in vivo interaction between CDC20 and MAD2 in mitotic HeLa cells .

Case Studies

- ** enhanced sensitivity of cancer cell lines to anti-mitotic drugs**: this compound increases the rate of cell death in cancer cells treated with nocodazole . The amount of cell death induced by the presence of NOC + this compound is significantly higher at each time point compared to that induced by nocodazole alone .

- MCL-1 and NOXA : The elevated level of MCL-1s and the marginally increased NOXA antagonized the increased level of MCL-1, a pro-survival protein of the Bcl-2 family .

- Cyclin B1 degradation : Cells treated with this compound showed significantly reduced amounts of Cyclin B1 in prophase or mitosis compared to control cells . This premature Cyclin B1 degradation connected with a weakened SAC was confirmed by showing that this compound disrupted the in vivo interaction between CDC20 and MAD2 in mitotic HeLa cells .

Additional effects

Mécanisme D'action

M2I-1 exerts its effects by binding to the hydrophobic core of Mad2, a key protein involved in the mitotic spindle assembly checkpoint. This binding disrupts the interaction between Mad2 and Cdc20, preventing the formation of the mitotic checkpoint complex. As a result, cells are unable to properly regulate chromosome segregation during mitosis, leading to mitotic arrest and cell death .

Comparaison Avec Des Composés Similaires

M2I-1 est unique parmi les inhibiteurs de petites molécules en raison de son ciblage spécifique de l'interaction Mad2-Cdc20. D'autres composés qui ciblent le point de contrôle de l'assemblage du fuseau mitotique comprennent les inhibiteurs des kinases Aurora et des kinases Polo-like, qui jouent également un rôle dans la division cellulaire. ces composés ont généralement des cibles plus larges et peuvent affecter plusieurs voies, tandis que this compound est hautement sélectif pour l'interaction Mad2-Cdc20 .

Liste des composés similaires :- Inhibiteurs des kinases Aurora

- Inhibiteurs des kinases Polo-like

- Inhibiteurs du point de contrôle de l'assemblage du fuseau

La spécificité et la sélectivité de this compound en font un outil précieux pour étudier le point de contrôle de l'assemblage du fuseau mitotique et développer des thérapies anticancéreuses ciblées.

Activité Biologique

M2I-1, also known as MAD2 inhibitor-1, is a small molecule that has garnered attention for its potential as an anticancer agent. It functions primarily by disrupting the interaction between CDC20 and MAD2, which plays a critical role in the mitotic checkpoint. This disruption can lead to enhanced sensitivity of cancer cells to anti-mitotic drugs, making this compound a promising candidate for combination therapies in cancer treatment.

Disruption of CDC20-MAD2 Interaction

This compound inhibits the CDC20-MAD2 interaction, essential for the assembly of the mitotic checkpoint complex (MCC). This inhibition leads to premature degradation of Cyclin B1 and affects microtubule dynamics, ultimately resulting in increased apoptosis in cancer cells treated with anti-mitotic agents like nocodazole and taxol .

Induction of Apoptosis

The mechanism by which this compound induces cell death involves:

- Increased Sensitivity to Anti-Mitotic Drugs : this compound significantly enhances the efficacy of drugs such as nocodazole and taxol across various cancer cell lines.

- Cell Cycle Arrest : The presence of this compound causes prolonged mitotic arrest, leading to increased cell death after extended periods .

- Alterations in Protein Levels : Treatment with this compound results in elevated levels of pro-apoptotic proteins like MCL-1s and NOXA, which contribute to the apoptotic process by antagonizing pro-survival signals .

In Vitro Studies

In vitro studies have demonstrated that this compound can increase cell death rates in cancer cell lines treated with anti-mitotic drugs. For instance, significant increases in cell death were observed at various time points when cells were treated with a combination of nocodazole and this compound compared to nocodazole alone .

In Vivo Studies

In vivo experiments using mouse xenograft models have shown that:

- Dose-Dependent Tumor Growth Inhibition : Administration of this compound resulted in a dose-dependent decrease in tumor size, indicating its potential effectiveness as a therapeutic agent .

- Activation of Anaphase Promoting Complex (APC) : this compound treatment led to increased activity of the APC, which is crucial for degrading cell cycle regulators like Cyclin B1. This effect was observed without significant toxicity to normal tissues such as the liver .

Case Studies

A notable case study involved treating mice with established tumors using this compound. The results indicated that:

| Treatment Group | Tumor Size Reduction (%) | Observations |

|---|---|---|

| Mock | 0 | No change in tumor growth |

| 5 mg/kg | 30 | Moderate reduction in growth |

| 10 mg/kg | 50 | Significant reduction observed |

| 25 mg/kg | 80 | Complete blockage of further growth |

These findings underscore the potential of this compound as a powerful adjunct therapy in cancer treatment regimens.

Propriétés

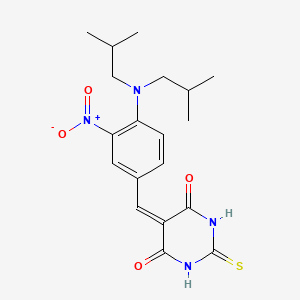

IUPAC Name |

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEKPQUKWLNUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387207 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6063-97-4 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.